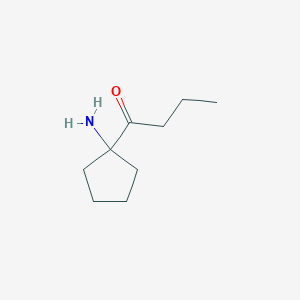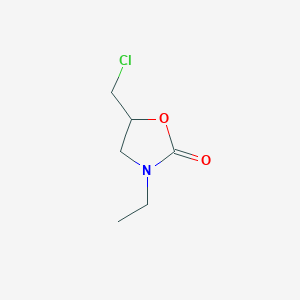
5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring This compound is characterized by the presence of a chloromethyl group at the 5-position and an ethyl group at the 3-position of the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-ethyl-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the reaction of the oxazolidinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Formation of amines and other reduced derivatives.
Scientific Research Applications
5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential use in drug delivery systems. The compound’s ability to form stable derivatives makes it suitable for modifying drug molecules to enhance their bioavailability and efficacy.
Industry: Used in the production of polymers and resins. Its reactivity allows for the incorporation of functional groups into polymer chains, improving the properties of the resulting materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one involves its interaction with biological molecules. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of protein function. The compound’s ability to form stable derivatives also allows it to interact with various molecular targets, including DNA and RNA, potentially leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used as an initiator in polymerization reactions. It has similar reactivity due to the presence of the chloromethyl group.
5-(Chloromethyl)furfural: A derivative of furfural used in the production of biofuels and polymers. It shares the chloromethyl functional group but has a different core structure.
5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Another compound with similar reactivity, used in the synthesis of fluorescent polymers.
Uniqueness
5-(Chloromethyl)-3-ethyl-1,3-oxazolidin-2-one is unique due to its oxazolidinone core structure, which imparts specific chemical and biological properties. The presence of both the chloromethyl and ethyl groups allows for diverse chemical modifications and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
5-(chloromethyl)-3-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClNO2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
SIORPLBZIGTYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



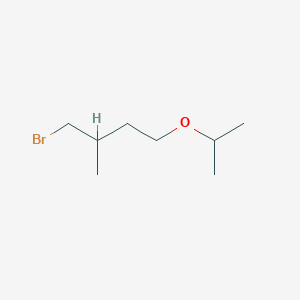
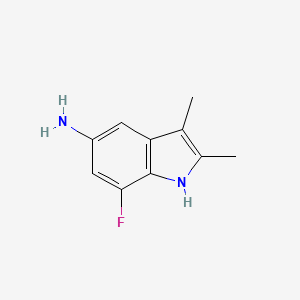
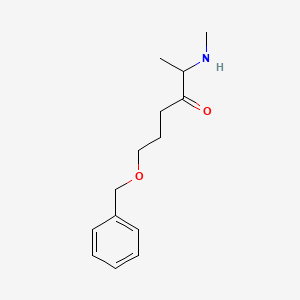
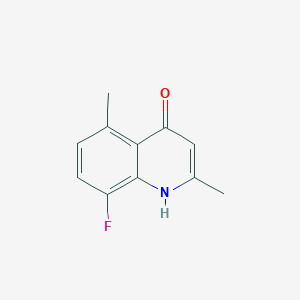
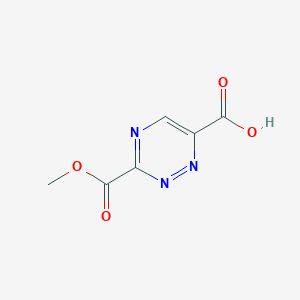
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B15252581.png)

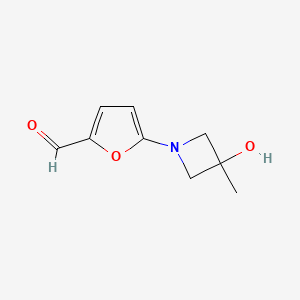
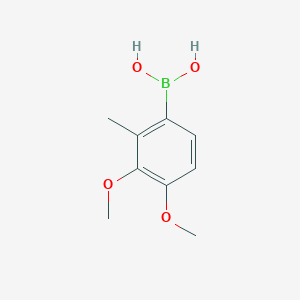


![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)
